4-(2-Methoxyethoxy)-3-methylaniline hydrochloride
Overview
Description
“4-(2-Methoxyethoxy)-3-methylaniline hydrochloride” is a synthetic organic compound with the CAS Number: 2567497-61-2 . It has a molecular weight of 217.7 and is typically found in powder form . It is used in the fields of chemistry, biology, and materials science due to its diverse applications.
Molecular Structure Analysis
The InChI code for “4-(2-Methoxyethoxy)-3-methylaniline hydrochloride” is 1S/C10H15NO2.ClH/c1-11-9-3-5-10(6-4-9)13-8-7-12-2;/h3-6,11H,7-8H2,1-2H3;1H
. This indicates that the compound has a complex structure with multiple functional groups.
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 294.3±20.0 °C at 760 mmHg . The molecular formula is C10H15NO2 . The flash point is 143.5±29.0 °C .
Scientific Research Applications
Synthesis and Antibacterial Activity
Research on the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) demonstrates the role of aniline derivatives in producing compounds with potent antibacterial activity against Gram-positive bacteria. These compounds have been shown to inhibit bacterial DNA polymerase IIIC and protect mice from lethal infections, highlighting their potential in antibacterial drug development (Zhi et al., 2005).
Dye Intermediates and Polymerization
Aniline derivatives serve as intermediates in the synthesis of dyes and are crucial for the development of materials with specific optical properties. For example, the synthesis and characterization of dye intermediates containing sulfonamide linking groups offer pathways to novel dyes with applications in materials science (Bo, 2007). Additionally, the use of benzoic acid and substituted benzoic acids as dopants for polyaniline introduces advancements in conductive materials, further emphasizing the importance of aniline derivatives in materials engineering (Amarnath & Palaniappan, 2005).
Organic Synthesis and Drug Development
The role of aniline derivatives in organic synthesis and drug development is underscored by their use in the synthesis of complex molecules, such as tetrahydrolipstatin and tetrahydroesterastin. These processes involve key chiral building blocks derived from aniline compounds, illustrating their significance in the synthesis of anti-tumor and anti-obesity agents (Tripathi & Kumar, 2012).
Electropolymerization and Material Properties
Investigations into the electropolymerization of 2-methoxyaniline reveal the dependence of polymer structure and properties on monomer concentration, leading to materials with specific redox-type properties. This research highlights the potential of aniline derivatives in the development of conductive polymers and materials with tailored electronic properties (Viva et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyethoxy)-3-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8-7-9(11)3-4-10(8)13-6-5-12-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKYLSPRSOPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-3-methylaniline hydrochloride | |
CAS RN |
1185304-51-1 | |
Record name | Benzenamine, 4-(2-methoxyethoxy)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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